3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine
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Overview
Description
3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1-methylpyrazole with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar bicyclic structure but with a pyrimidine ring instead of a pyridazine ring
Uniqueness
3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions allows for targeted modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C6H5BrN4/c1-11-6-4(5(7)10-11)2-3-8-9-6/h2-3H,1H3 |
InChI Key |
PLYYHEMMNFVOGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=N2)C(=N1)Br |
Origin of Product |
United States |
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